molecular formula C14H15F2N3O2 B2613994 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide CAS No. 2034311-09-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide

Cat. No.: B2613994
CAS No.: 2034311-09-4
M. Wt: 295.29
InChI Key: DWAVMZCRRANYGN-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to an imidazole-containing ethoxyethyl side chain.

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c15-11-2-1-3-12(16)13(11)14(20)18-5-8-21-9-7-19-6-4-17-10-19/h1-4,6,10H,5,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAVMZCRRANYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted difluorobenzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. The imidazole ring is known for its biological activity, including antimicrobial, antifungal, and anticancer properties. The difluorobenzamide group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity and leading to various biological effects. The difluorobenzamide group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals, enabling comparisons based on substituent effects, pharmacokinetics, and applications. Below is a detailed analysis:

Substituent Effects and Molecular Features
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Primary Use
Target Compound 2,6-Difluorobenzamide Imidazole-ethoxyethyl side chain ~350 (estimated) Not explicitly stated
Teflubenzuron 2,6-Difluorobenzamide Urea-linked 3,5-dichloro-2,4-difluorophenyl group 381.1 Insect growth regulator
Chlorfluazuron 2,6-Difluorobenzamide Sulfonyl-linked trifluoromethylpyridinyloxy group 540.7 Insecticide (Lepidoptera)
Diflufenican 2,4-Difluorophenyl Trifluoromethylphenoxy-pyridinecarboxamide 394.3 Herbicide (broadleaf weeds)
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide Benzamide Ethoxymethoxy and dichlorophenyl groups 344.2 Plant growth regulator

Key Observations :

  • Fluorine Substitution : All compounds feature fluorinated aromatic rings, which enhance metabolic stability and membrane penetration .
  • Side Chain Diversity : The target compound’s imidazole-ethoxyethyl side chain contrasts with the urea (teflubenzuron) or sulfonyl (chlorfluazuron) linkages in analogs. This may reduce hydrolytic susceptibility compared to urea-based compounds .

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₅H₁₈F₂N₄O₂
  • Molecular Weight : 320.33 g/mol
  • IUPAC Name : this compound

This structure features an imidazole ring, which is known for its role in biological systems, particularly in drug design.

  • Imidazole Derivative Activity : The imidazole moiety in the compound is crucial for its biological activity. Imidazole derivatives are often involved in enzyme inhibition and receptor modulation, making them valuable in pharmacotherapy .
  • Fluorinated Benzamide Influence : The presence of fluorine atoms in the benzamide portion enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy against specific targets .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Some imidazole derivatives have shown significant antimicrobial properties, particularly against bacterial strains .
  • Antitumor Potential : Benzamide derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by:

  • Substituents on the benzamide ring.
  • Variations in the ethoxy chain length and branching.
  • The position and nature of fluorine substitutions on the benzene ring.

Study on Antitumor Activity

A study investigated a series of benzamide derivatives, including those similar to this compound. Results indicated that these compounds exhibited moderate to high potency in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

In Vivo Studies

In vivo studies demonstrated that compounds with similar structures could significantly reduce tumor size in xenograft models. The mechanism was attributed to the inhibition of key signaling pathways such as RET kinase .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
2,6-DifluorobenzamideAntitumor12.5
N-(4-Chlorobenzamide)Antimicrobial8.3
4-Fluoro-N-(1H-imidazol-1-yl)benzamideEnzyme Inhibition15.0

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